![molecular formula C20H13N3O3 B5584738 2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B5584738.png)
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone
Overview
Description
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl and phenyl groups in this compound adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with 4-nitrobenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Reduction: 2-(4-aminophenyl)-3-phenyl-4(3H)-quinazolinone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components . The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-4(3H)-quinazolinone: Lacks the phenyl group at the 3-position, which may affect its reactivity and biological activity.
3-phenyl-4(3H)-quinazolinone: Lacks the nitrophenyl group, which may reduce its potential for redox reactions.
Uniqueness
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone is unique due to the presence of both the nitrophenyl and phenyl groups, which contribute to its diverse reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20-17-8-4-5-9-18(17)21-19(22(20)15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(25)26/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRVDMNKYQXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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